molecular formula C21H17N3O B11472246 12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11472246
M. Wt: 327.4 g/mol
InChI Key: AYSPYVHHXPNIKX-UHFFFAOYSA-N
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Description

5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound that features a pyridine ring and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated diazatetraphenone derivatives.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in cancer cell proliferation . The compound’s structure allows it to bind to active sites, thereby blocking the normal function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(PYRIDIN-4-YL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its specific combination of a pyridine ring and a diazatetraphenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

12-pyridin-4-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C21H17N3O/c25-18-5-1-4-16-21(18)19(13-8-11-22-12-9-13)20-14-3-2-10-23-15(14)6-7-17(20)24-16/h2-3,6-12,19,24H,1,4-5H2

InChI Key

AYSPYVHHXPNIKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=NC=C5)C(=O)C1

Origin of Product

United States

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